3,4-dimethoxy-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
3,4-Dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone. The compound’s structure includes two methoxy groups attached to a benzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethoxybenzohydrazide and the chosen aldehyde or ketone.
Catalyst: Acidic catalyst (e.g., HCl, acetic acid).
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Using large reactors to mix the starting materials and catalysts.
Continuous Reflux: Maintaining the reaction under reflux conditions for optimal yield.
Automated Purification: Utilizing industrial-scale recrystallization or chromatography techniques for purification.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14(11-15-7-5-4-6-8-15)13-20-21-19(22)16-9-10-17(23-2)18(12-16)24-3/h4-13H,1-3H3,(H,21,22)/b14-11+,20-13+ |
InChI Key |
ALVVCWPXXOKABF-NKSMKPMTSA-N |
SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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